N-(3-fluorobenzyl)-N-(furan-2-ylmethyl)-4-methoxybenzamide
Description
N-[(3-Fluorophenyl)methyl]-N-[(furan-2-yl)methyl]-4-methoxybenzamide is a complex organic compound that features a benzamide core substituted with a 3-fluorophenyl group, a furan-2-yl group, and a methoxy group
Properties
Molecular Formula |
C20H18FNO3 |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
N-[(3-fluorophenyl)methyl]-N-(furan-2-ylmethyl)-4-methoxybenzamide |
InChI |
InChI=1S/C20H18FNO3/c1-24-18-9-7-16(8-10-18)20(23)22(14-19-6-3-11-25-19)13-15-4-2-5-17(21)12-15/h2-12H,13-14H2,1H3 |
InChI Key |
DYEXRGJJRNNFGO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N(CC2=CC(=CC=C2)F)CC3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-fluorophenyl)methyl]-N-[(furan-2-yl)methyl]-4-methoxybenzamide typically involves multi-step organic reactions. One common approach is the coupling of 3-fluorobenzylamine with 4-methoxybenzoyl chloride, followed by the introduction of the furan-2-ylmethyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(3-Fluorophenyl)methyl]-N-[(furan-2-yl)methyl]-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring would yield furan-2-carboxylic acid, while reduction of a nitro group would yield an amine derivative.
Scientific Research Applications
N-[(3-Fluorophenyl)methyl]-N-[(furan-2-yl)methyl]-4-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-[(3-fluorophenyl)methyl]-N-[(furan-2-yl)methyl]-4-methoxybenzamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its functional groups. These interactions can modulate biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(3-Chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-4-methoxybenzamide
- N-[(3-Bromophenyl)methyl]-N-[(furan-2-yl)methyl]-4-methoxybenzamide
- N-[(3-Methylphenyl)methyl]-N-[(furan-2-yl)methyl]-4-methoxybenzamide
Uniqueness
N-[(3-Fluorophenyl)methyl]-N-[(furan-2-yl)methyl]-4-methoxybenzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable candidate for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
